molecular formula C7H5IO2 B134573 1-Iodo-3,4-methylenedioxybenzene CAS No. 5876-51-7

1-Iodo-3,4-methylenedioxybenzene

Cat. No.: B134573
CAS No.: 5876-51-7
M. Wt: 248.02 g/mol
InChI Key: NMMCBIXYIYQHCP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of various biologically active compounds such as antiviral and antitumor agents . Therefore, it can be inferred that the targets might be related to viral replication or tumor growth pathways.

Mode of Action

Given its use in the synthesis of antiviral and antitumor agents , it may interact with its targets to inhibit viral replication or tumor growth

Biochemical Pathways

Considering its role in the synthesis of antiviral and antitumor agents , it might influence pathways related to viral replication or tumor growth.

Result of Action

Given its use in the synthesis of antiviral and antitumor agents , it can be inferred that the compound might have a role in inhibiting viral replication or tumor growth at the molecular and cellular levels.

Preparation Methods

1-Iodo-3,4-methylenedioxybenzene can be synthesized through several methods. One common synthetic route involves the iodination of 1,3-benzodioxole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial production methods may involve similar iodination reactions but are scaled up to handle larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Iodo-3,4-methylenedioxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can yield deiodinated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-methylenedioxyphenyl azide .

Comparison with Similar Compounds

Properties

IUPAC Name

5-iodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMCBIXYIYQHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207491
Record name 1-Iodo-3,4-methylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-51-7
Record name 1-Iodo-3,4-methylenedioxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Iodo-3,4-methylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-3,4-methylenedioxybenzene
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Synthesis routes and methods I

Procedure details

To a solution of 1,2-methylenedioxybenzene (24.4 g, 0.20M) in AcOH (30 ml) was added ICl (40 g, 0.250M) in AcOH (50 ml) at room temperature over 0.5 hour. The reaction mixture was stirred for an additional three hours, then poured into H2O and extracted twice with ether. The organic extracts were washed with NaHSO3, saturated NaHCO3, H2O, dried (MgSO4), and evaporated in vacuo. The product was distilled under vacuum at 70° C. to give 3,4-methylenedioxyiodobenzene as a pale orange liquid (28.1 g, 57% yield). NMR (CDCl3) δ 5.85 (s, 2H, O--CH2 --O), 6.50 (d, 1H, J=8 Hz, H6), 7.10 (m, 2H, J=8 Hz, J=2 Hz, H2 and H5); MS: 248 (M+).
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1,2-(methylenedioxy)benzene (5.0 g, 25.0 mmol) in THF (40 mL) cooled to −78° C. was added n-butyllithium (24 mL, 1.6 M, 37.3 mmol) and the mixture kept at −78° C. for 45 min. A solution of I2 (12.6 g, 50 mmol) in THF (40 mL) was then added. After 45 min, the reaction was allowed to warm to room temperature and quenched with water. The THF was removed and the residue treated with EtOAc (400 mL) and saturated Na2S2O3 solution (100 mL). The organic layer was dried over MgSO4 and purified by CC (silica gel, hexanes:EtOAc 1:1) to yield 4-iodo-1,2-(methylenedioxy)benzene (4.6 g, 18.5 mmol) in 74% yield: 1H NMR (CDCl3) δ 7.14-7.11 (m, 2H, Ar) 6.58(d, 1H, Ar), 5.94(s, 2H, CH2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Iodo-3,4-methylenedioxybenzene
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Customer
Q & A

Q1: Why was 1-iodo-3,4-methylenedioxybenzene not a suitable coupling partner in the initial monoarylation reaction of the cyclobutane starting material?

A1: The research paper states that using this compound in the monoarylation reaction with cyclobutane 12 resulted in poor conversion. The authors attributed this to the presence of the methylenedioxy ring. Interestingly, when 3,4-dimethoxyiodobenzene, a similar compound lacking the methylenedioxy bridge, was used as a coupling partner, the reaction proceeded well. [] This suggests that the methylenedioxy ring may hinder the reactivity of the aryl iodide in this specific reaction context. Further investigation would be needed to fully understand the underlying reasons for this observation.

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